molecular formula C22H17N5O3 B13937906 Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-

Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-

Cat. No.: B13937906
M. Wt: 399.4 g/mol
InChI Key: DNZGOQMIRFGZKL-UHFFFAOYSA-N
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Description

The compound "Benzonitrile, 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-" (IUPAC name) is better known as Etravirine (TMC125), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection . Its structure features a diarylpyrimidine (DAPY) core substituted with a bromo group at position 5, an amino group at position 6, and a 4-cyanophenylamino moiety at position 2 of the pyrimidine ring. The benzonitrile group at the 4-position of the pyrimidine and the 3,5-dimethyl substitution on the adjacent benzene ring enhance binding affinity to the HIV-1 reverse transcriptase (RT) enzyme . Etravirine exhibits potent antiviral activity against wild-type and drug-resistant HIV strains, with a melting point of 233–236°C (reported in intermediates) and synthesis yields exceeding 70% under optimized conditions .

Properties

Molecular Formula

C22H17N5O3

Molecular Weight

399.4 g/mol

IUPAC Name

4-[4-amino-5-(4-cyanoanilino)-2-nitrophenoxy]-3,5-dimethylbenzonitrile

InChI

InChI=1S/C22H17N5O3/c1-13-7-16(12-24)8-14(2)22(13)30-21-10-19(18(25)9-20(21)27(28)29)26-17-5-3-15(11-23)4-6-17/h3-10,26H,25H2,1-2H3

InChI Key

DNZGOQMIRFGZKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C(=C2)NC3=CC=C(C=C3)C#N)N)[N+](=O)[O-])C)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- typically involves:

  • Formation of amide linkages via coupling of amino-substituted aromatic acids or esters with cyanophenyl amines.
  • Use of carbonyldiimidazole or other coupling agents to activate carboxylic acid derivatives.
  • Aromatic substitution reactions to introduce nitro and amino groups.
  • Controlled reaction conditions to ensure selective substitution and avoid decomposition.

Specific Synthetic Routes

From the detailed examples provided in the literature, the following key steps are identified:

Activation of 2-(4-cyanophenylamino)acetic acid
  • The starting material 2-(4-cyanophenylamino)acetic acid is dissolved in tetrahydrofuran and heated to 50–55°C.
  • N,N'-carbonyldiimidazole (CDI) is added slowly over an hour to activate the acid, forming an intermediate imidazolide.
  • The mixture is stirred for 2 hours at 50–55°C to complete activation.
Coupling with Amino-substituted Benzamido Propanoate
  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido) propanoate is added gradually to the activated intermediate at 50–55°C.
  • The reaction mixture is heated to 60–65°C and stirred for 50 hours to form the amide bond.
  • Post-reaction, solvents are distilled off, and acetic acid is added and heated at 95–100°C for 5 hours to complete the reaction and promote crystallization.
Isolation and Purification
  • The reaction mixture is cooled, and water is added to extract the product with dichloromethane.
  • The organic layer is washed with water and sodium chloride solution.
  • Solvent removal under reduced pressure yields the crude product.
  • Crystallization is induced by adding ethyl acetate and controlling temperature cycles between 75°C and 10–15°C.
  • The crystalline product is filtered, washed, and dried.
Alternative Amidine Formation via Hydrogen Chloride Gas
  • The nitrile group in the compound can be converted to amidine by treatment with dry hydrogen chloride gas in ethanol at 0–5°C.
  • The reaction mixture is stirred for extended periods (up to 20 hours) at room temperature.
  • Ammonia is added to adjust pH, followed by heating to promote conversion.
  • The product is isolated by filtration and drying.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Activation of acid 2-(4-cyanophenylamino)acetic acid, CDI, THF 50–55 2 hours - Formation of imidazolide intermediate
Amide coupling Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido) propanoate 60–65 50 hours - Slow addition, prolonged stirring
Post-reaction heating Acetic acid 95–100 5 hours - Promotes completion and crystallization
Crystallization and washing Ethyl acetate 10–75 2+ hours - Temperature cycling for crystallization
Amidine formation Dry HCl gas, ethanol, ammonia 0–25 20+ hours 45–53 Conversion of nitrile to amidine group

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Purpose Yield (%)
Acid Activation 2-(4-cyanophenylamino)acetic acid, CDI, THF 50–55°C, 2 h Formation of reactive intermediate -
Amide Coupling Amino-substituted benzamido propanoate 60–65°C, 50 h Amide bond formation -
Post-reaction Heating Acetic acid 95–100°C, 5 h Reaction completion -
Crystallization and Purification Ethyl acetate 10–75°C, 2+ h Product isolation and purification -
Nitrile to Amidine Conversion Dry HCl gas, ethanol, ammonia 0–25°C, 20+ h Functional group transformation 45–53

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of the nitro group can produce amino derivatives .

Scientific Research Applications

Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Etravirine belongs to the DAPY family, which includes compounds with variations in substituents on the pyrimidine and benzene rings. These modifications influence physicochemical properties, pharmacokinetics, and antiviral efficacy. Below is a detailed comparison with key analogs:

Substituent Variations on the Pyrimidine Ring

  • Bromo vs. Chloro/Nitro Groups: Etravirine (5-bromo substituent): Demonstrates IC₅₀ values of 1–3 nM against HIV-1 RT and retains activity against K103N and Y181C mutants . 4-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (5-chloro analog): Shows reduced potency (IC₅₀ = 12 nM) due to weaker hydrophobic interactions with the RT pocket . TF15 (2-nitro substituent): A non-DAPY compound with a nitro group exhibits a higher melting point (233–236°C) but lower solubility, limiting bioavailability .

Substituent Variations on the Benzene Ring

  • 3,5-Dimethyl vs. Methoxy/Fluoro Groups: Etravirine (3,5-dimethyl): The methyl groups improve lipophilicity and binding to the RT hydrophobic pocket, enhancing resistance profiles . TF5 (4-methoxyphenoxy): Substitution with a methoxy group reduces melting point (188–191°C) and antiviral efficacy (IC₅₀ = 28 nM) due to steric hindrance . 7l (3,5-difluoro): Fluorine substitution increases metabolic stability but lowers melting point (293.7–294.2°C), complicating formulation .

Hybrid Structures

  • Pyridine-Dimethyl-Phenyl-DAPY Hybrids: 7k (nicotinonitrile substituent): Exhibits superior potency (IC₅₀ = 0.8 nM) but lower yield (70%) due to complex synthesis . 9a (furan-2-yl): Shows moderate activity (IC₅₀ = 15 nM) and a melting point of 228.9–229.1°C, highlighting the trade-off between heterocyclic bulk and efficacy .

Data Tables

Table 2: Antiviral Activity (IC₅₀) Against HIV-1 RT

Compound Name IC₅₀ (nM) Key Mutations Addressed Reference
Etravirine 1–3 K103N, Y181C
TF2 5 Wild-type
7l 0.8 L100I, K101E
TF14 18 Y188L

Research Findings

  • Bromo vs. Chloro Substituents : Bromine’s larger atomic radius enhances van der Waals interactions in the RT pocket, making Etravirine 4-fold more potent than its chloro analog .
  • Nitro Group Limitations : While nitro-substituted compounds (e.g., TF15) exhibit high thermal stability, their electron-withdrawing nature reduces solubility, necessitating prodrug strategies .
  • Fluorine Substitution : Fluorine in 7k improves metabolic stability by reducing CYP450 oxidation but requires advanced crystallization techniques due to low melting points .
  • Hybrid Structures: Pyridine hybrids (e.g., 7k) achieve sub-nanomolar potency but face synthetic challenges, highlighting the need for streamlined methodologies .

Biological Activity

Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- (commonly referred to as a derivative of Etravirine), is a complex organic compound with significant potential in medicinal chemistry, particularly as an antiviral agent. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H17N5O3C_{22}H_{17}N_{5}O_{3}, and it features a benzonitrile backbone with multiple functional groups including amino, nitro, and cyano groups. These functional groups contribute to its reactivity and biological activity.

Antiviral Properties

Research indicates that compounds similar to Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- exhibit significant biological activities. Notably, some derivatives have shown promising results as inhibitors of HIV-1 reverse transcriptase, which is crucial for viral replication. The introduction of specific substituents has been linked to enhanced antiviral potency and reduced cytotoxicity compared to existing antiviral drugs .

Table 1: Biological Activity Overview

Activity Target IC50/EC50 Value Reference
HIV-1 Reverse Transcriptase InhibitionViral ReplicationVaries by derivative
Cytotoxicity against KG-1 cellsLeukemia CellsMicromolar range
DNA Methyltransferase InhibitionDNMT1, DNMT3AEC50 = 0.9 μM

Synthesis of Benzonitrile Derivatives

The synthesis of this compound involves several steps that include the chlorination and bromination of precursor compounds. The process is crucial for obtaining the desired biological activity and enhancing the efficacy of the compound against viral targets.

General Synthesis Steps:

  • Chlorination : Utilization of chlorinating agents in combination with suitable bases.
  • Bromination : Conducted in the presence of bases at controlled temperatures.
  • Reactions with Amines : Reaction with amine sources to modify functional groups.

These steps highlight the versatility in modifying the compound's structure to optimize its biological properties .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Antiviral Activity : A study demonstrated that specific derivatives exhibited enhanced inhibition of HIV-1 reverse transcriptase compared to Etravirine, suggesting structural modifications could lead to better therapeutic options .
  • Cytotoxicity Studies : Research on the cytotoxic effects against leukemia KG-1 cells showed that certain derivatives maintained comparable efficacy to reference compounds while displaying lower toxicity profiles .
  • Structure-Activity Relationship (SAR) : Analysis revealed that modifications at specific positions on the aromatic rings significantly impacted biological activity. For example, substitutions that enhance electron donation or steric hindrance often resulted in improved potency against targeted enzymes .

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